molecular formula C11H12O6 B13582006 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid

Cat. No.: B13582006
M. Wt: 240.21 g/mol
InChI Key: OSIRPBGXEVFDDH-UHFFFAOYSA-N
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Description

It is found in various plants and is known for its antioxidant, anti-inflammatory, and antimicrobial properties . This compound is widely studied for its potential therapeutic applications and its role in plant metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid typically involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid is unique due to its specific structure, which allows for a combination of antioxidant, anti-inflammatory, and antimicrobial properties. Its dual methoxy groups enhance its stability and effectiveness compared to other similar compounds .

Properties

Molecular Formula

C11H12O6

Molecular Weight

240.21 g/mol

IUPAC Name

3-(4-hydroxy-3,5-dimethoxyphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C11H12O6/c1-16-8-4-6(3-7(12)11(14)15)5-9(17-2)10(8)13/h4-5,13H,3H2,1-2H3,(H,14,15)

InChI Key

OSIRPBGXEVFDDH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC(=O)C(=O)O

Origin of Product

United States

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